molecular formula C10H16ClNO B2401574 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide CAS No. 1854829-68-7

2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide

Cat. No.: B2401574
CAS No.: 1854829-68-7
M. Wt: 201.69
InChI Key: ZPFWJMMZODXPGY-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide is an organic compound with the molecular formula C10H16ClNO It is characterized by the presence of a chloro group, a cyclohexenylmethyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide typically involves the reaction of cyclohexenylmethylamine with 2-chloropropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Cyclohexenylmethylamine + 2-Chloropropanoyl Chloride → this compound

The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide can undergo various chemical reactions, including:

  • Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
  • Reduction Reactions : The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions : Oxidation of the cyclohexenyl ring can lead to the formation of epoxides or diols.
Common Reagents and Conditions:
  • Substitution : Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol, and mild heating.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Oxidation : Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Major Products:
  • Substitution : N-substituted propanamides.
  • Reduction : Cyclohexenylmethylamine derivatives.
  • Oxidation : Cyclohexenyl epoxides or diols.

Scientific Research Applications

2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide has several applications in scientific research:

  • Chemistry : It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology : The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
  • Medicine : Potential applications in drug development, particularly in designing molecules with specific biological activities.
  • Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclohexenyl ring can undergo various transformations. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide can be compared with other similar compounds such as:

  • 2-Chloro-N-(cyclohexylmethyl)propanamide : Lacks the double bond in the cyclohexenyl ring.
  • 2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide : Has an acetamide group instead of a propanamide group.
  • 2-Chloro-N-(cyclohexen-1-ylmethyl)butanamide : Contains a butanamide group, making it a longer chain analogue.

Properties

IUPAC Name

2-chloro-N-(cyclohexen-1-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h5,8H,2-4,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFWJMMZODXPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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